(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol
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Overview
Description
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 5th position using methyl iodide and a base.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 1st position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazole): Lacks the hydroxymethyl group at the 1st position.
(9-Methoxy-6H-pyrido[4,3-b]carbazol-1-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol is unique due to the presence of both the methoxy and methyl groups, as well as the hydroxymethyl group
Properties
CAS No. |
130940-74-8 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(9-methoxy-5-methyl-2H-pyrido[4,3-b]carbazol-1-yl)methanol |
InChI |
InChI=1S/C18H16N2O2/c1-10-12-5-6-19-17(9-21)14(12)8-15-13-7-11(22-2)3-4-16(13)20-18(10)15/h3-8,19,21H,9H2,1-2H3 |
InChI Key |
OLAJUUAKPZGTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)CO |
Origin of Product |
United States |
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